molecular formula C14H16FN3O2 B8563302 Tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B8563302
M. Wt: 277.29 g/mol
InChI Key: MXNIXSOQBOHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H16FN3O2 and its molecular weight is 277.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

tert-butyl 3-cyano-3-(3-fluoropyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H16FN3O2/c1-13(2,3)20-12(19)18-8-14(7-16,9-18)11-10(15)5-4-6-17-11/h4-6H,8-9H2,1-3H3

InChI Key

MXNIXSOQBOHUSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C2=C(C=CC=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of tert-butyl 3-cyanoazetidine-1-carboxylate (5 g; 27.43 mmol) and 2-chloro-3-fluoropyridine (5.05 g; 38.41 mmol) in toluene (100 ml) cooled in an acetone/ice bath under an atmosphere of N2, was added a solution of potassium bis(trimethylsilyl)amide (0.5M solution in toluene; 71.34 ml; 35.67 mmol) over 30 minutes keeping the internal temperature below −10° C. The reaction mixture was allowed to warm to ambient temperature, then stirred an additional 2 hours. The reaction was poured into brine (150 ml) and extracted with EtOAc (3×100 ml). The combined organic phase was washed with brine (100 ml), dried (MgSO4), filtered and evaporated to give a brown oil. The crude product was chromatographed on silica gel eluted with 5% EtOAc in DCM to give the desired product as colourless oil (2.67 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
71.34 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.